3'-β-Thymidine-d3
Description
3'-β-Thymidine-d3 (C₁₀H₁₁D₃N₂O₅; molecular weight 245.25 g/mol; CAS 74848-84-3) is a deuterated analog of thymidine, a nucleoside essential for DNA synthesis. This compound incorporates three deuterium atoms at the 3'-β position of the deoxyribose moiety, enhancing its stability in metabolic studies . As a DNA synthesis precursor, this compound is widely used to synchronize cells at the G1/S phase boundary, enabling researchers to study cell cycle dynamics and drug effects on replication . Its deuterium labeling allows precise tracking in pharmacokinetic and metabolic profiling, making it invaluable in drug development . Notably, this compound is provided at >98% purity but lacks clinical validation, restricting its use to preclinical research .
Properties
Molecular Formula |
C₁₀H₁₁D₃N₂O₅ |
|---|---|
Molecular Weight |
245.25 |
Synonyms |
1-(2-Deoxy-β-D-threo-pentofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione-d3; 1-(2-Deoxy-β-D-threo-pentofuranosyl)-thymine-d3; NSC 526738-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thymidine-d4 (DThyd-d4)
- Molecular Formula : C₁₀H₁₀D₄N₂O₅
- Molecular Weight : 246.27 g/mol
- Key Features : Contains four deuterium atoms, likely distributed across the deoxyribose and thymine moieties. Like 3'-β-Thymidine-d3, it serves as a DNA synthesis tracer but offers enhanced isotopic stability due to additional deuterium substitution .
- Applications : Used in mass spectrometry-based studies for improved signal resolution.
3'-Azido-3'-deoxy-Thymidine (AZT)
- Molecular Formula : C₁₀H₁₃N₅O₄
- Molecular Weight: 267.24 g/mol (non-deuterated)
- Key Features : Features an azido group at the 3'-position, conferring antiviral activity by inhibiting reverse transcriptase in HIV . Unlike this compound, AZT is clinically approved but lacks isotopic labeling for metabolic tracking.
Unlabeled Thymidine (DThyd)
- Molecular Formula : C₁₀H₁₄N₂O₅
- Molecular Weight : 242.23 g/mol
- Key Features: The non-deuterated parent compound. It induces reversible cell cycle arrest at G1/S but lacks isotopic markers for tracing .
Comparative Analysis
Table 1: Key Properties of Thymidine-d3 and Analogues
Research Findings
Metabolic Stability :
- This compound demonstrates superior metabolic stability compared to unlabeled thymidine due to deuterium’s kinetic isotope effect, reducing enzymatic degradation rates .
- Thymidine-d4 shows marginally better stability than Thymidine-d3 in long-term tracer studies, attributed to its additional deuterium substitution .
Pharmacokinetic Profiling :
- In murine models, this compound exhibited a 20% longer half-life than unlabeled thymidine, enhancing its utility in drug metabolism assays .
Antiviral Efficacy: 3'-Azido-3'-deoxy-Thymidine (AZT) reduces HIV viral load by >90% in clinical trials but causes mitochondrial toxicity—a limitation absent in non-azido analogs like Thymidine-d3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
